molecular formula C19H19N3O2S B14933592 N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide

N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide

Cat. No.: B14933592
M. Wt: 353.4 g/mol
InChI Key: DGYIQTLEZPMDJE-UHFFFAOYSA-N
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Description

N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide is a complex organic compound that features a benzamide core substituted with a pyrrole and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Moiety: Pyrrole can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Thiophene Moiety: Thiophene can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reactions: The pyrrole and thiophene moieties are then coupled to a benzamide core through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Bromine in acetic acid with iron(III) chloride as a catalyst.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-methylpyrrole: A simpler analog with similar structural features but lacking the thiophene and benzamide moieties.

    Thiophene-2-carboxamide: Contains the thiophene moiety but lacks the pyrrole and benzamide components.

    N-methyl-2-pyrrolecarboxaldehyde: Similar in structure but with an aldehyde group instead of the benzamide.

Uniqueness

N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide is unique due to its combination of pyrrole, thiophene, and benzamide moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-methyl-3-[(3-pyrrol-1-yl-3-thiophen-3-ylpropanoyl)amino]benzamide

InChI

InChI=1S/C19H19N3O2S/c1-20-19(24)14-5-4-6-16(11-14)21-18(23)12-17(15-7-10-25-13-15)22-8-2-3-9-22/h2-11,13,17H,12H2,1H3,(H,20,24)(H,21,23)

InChI Key

DGYIQTLEZPMDJE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3

Origin of Product

United States

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